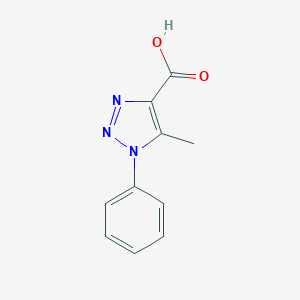

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1-phenyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCZOBPABYIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276169 | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20725-32-0 | |

| Record name | 20725-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with methyl, phenyl, and carboxylic acid groups. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(C(=O)O)N(N=N1)C2=CC=CC=C2 |

| CAS Number | 20725-32-0 |

Synthesis and Crystallography

The synthesis of this compound is reported to proceed via the reaction of azidobenzene with ethyl acetoacetate.[1][2][3] This reaction is a classical approach to forming substituted 1,2,3-triazoles.

Experimental Protocol: Synthesis of this compound

While a detailed, step-by-step protocol with reaction conditions, work-up, and purification is not explicitly available in the reviewed literature, a general procedure can be inferred from related syntheses.[4]

Materials:

-

Azidobenzene

-

Ethyl acetoacetate

-

Base (e.g., sodium ethoxide)

-

Ethanol (or other suitable solvent)

-

Acid for work-up (e.g., hydrochloric acid)

Procedure Outline:

-

A solution of a suitable base, such as sodium ethoxide, is prepared in an anhydrous solvent like ethanol.

-

Ethyl acetoacetate is added to the basic solution to form the corresponding enolate.

-

Azidobenzene is then added to the reaction mixture.

-

The reaction is stirred, likely at room temperature or with gentle heating, for a period sufficient to ensure complete reaction, which can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is subjected to an acidic work-up to neutralize the base and precipitate the carboxylic acid.

-

The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent system such as ethanol/water.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[1] The compound crystallizes in the monoclinic system. Key crystallographic parameters are summarized below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.616(3) |

| b (Å) | 7.7189(15) |

| c (Å) | 12.606(2) |

| β (°) | 113.18(3) |

| Volume (ų) | 2112.5(8) |

| Z | 8 |

The molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups.[1]

Spectroscopic Analysis for Structure Elucidation

Spectroscopic analysis is paramount for the confirmation of the chemical structure. While specific experimental spectra for the title compound are not available, the expected spectral characteristics can be predicted based on its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the methyl, phenyl, and carboxylic acid groups.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.3 - 2.8 | Singlet | 3H |

| Aromatic -H | 7.3 - 7.8 | Multiplet | 5H |

| -COOH | > 10 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ | 10 - 15 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary) | 135 - 145 |

| C4-Triazole | 140 - 150 |

| C5-Triazole | 145 - 155 |

| -COOH | 160 - 170 |

FT-IR Spectroscopy

The infrared spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | Stretch | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium |

| C=O (Carboxylic acid) | Stretch | 1680-1720 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Medium |

| C-N Stretch | Stretch | 1000-1350 | Medium |

| N=N (Triazole) | Stretch | 1400-1500 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | m/z | Description |

| [M]⁺ | 203 | Molecular Ion |

| [M-H₂O]⁺ | 185 | Loss of water |

| [M-COOH]⁺ | 158 | Loss of carboxylic acid group |

| [C₆H₅N₂]⁺ | 105 | Phenyl diazonium fragment |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways or biological activities associated with this compound. The 1,2,3-triazole scaffold is, however, a well-known pharmacophore present in a variety of biologically active compounds, suggesting potential for future investigation into the pharmacological properties of this specific molecule.[5]

The structural elucidation workflow can be visualized as follows:

Caption: Workflow for the synthesis and structural elucidation of the title compound.

Conclusion

This technical guide has synthesized the available information for the structural elucidation of this compound. While a complete experimental dataset is not fully available in the literature, the combination of established synthetic routes, detailed crystallographic data, and predictive spectroscopic analysis provides a robust framework for the identification and characterization of this compound. Further experimental work is necessary to fully characterize its spectroscopic properties and to explore its potential biological activities.

References

An In-Depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4-Trimethoxybenzaldehyde (CAS No: 2103-57-3), a pivotal intermediate in modern medicinal chemistry. While the initial query referenced CAS 20725-32-0, that number corresponds to 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound with limited publicly available data for an in-depth guide. The extensive documentation available for 2,3,4-Trimethoxybenzaldehyde, particularly its role as a precursor to the anti-anginal drug Trimetazidine, suggests it is the likely compound of interest for an audience in drug development.[1][2]

Core Physical and Chemical Properties

2,3,4-Trimethoxybenzaldehyde is a white to pale yellow crystalline powder.[3][4] Its molecular structure consists of a benzaldehyde ring substituted with three methoxy groups at the 2, 3, and 4 positions, which imparts unique reactivity and solubility characteristics.[5]

Table 1: Physicochemical Data for 2,3,4-Trimethoxybenzaldehyde

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄[6][7][8] |

| Molecular Weight | 196.20 g/mol [6][7][8] |

| Melting Point | 38-40 °C[3][6] |

| Boiling Point | 168-170 °C @ 12 mmHg[3] |

| Density | 1.1 ± 0.1 g/cm³[6] |

| Flash Point | 113 °C (closed cup) |

| Refractive Index | n20/D 1.5547 (lit.)[3] |

| LogP | 1.47[6] |

| IUPAC Name | 2,3,4-trimethoxybenzaldehyde[7] |

| SMILES | COC1=C(C(=C(C=C1)C=O)OC)OC[7] |

| InChIKey | UCTUXUGXIFRVGX-UHFFFAOYSA-N[7] |

Experimental Protocols

Synthesis of 2,3,4-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction

A prevalent method for synthesizing 2,3,4-Trimethoxybenzaldehyde is the formylation of 1,2,3-trimethoxybenzene.[3]

Methodology:

-

Reaction Setup: 1,2,3-trimethoxybenzene is dissolved in an excess of dimethylformamide (DMF).

-

Reagent Addition: Phosphorus oxychloride (POCl₃) is added dropwise to the solution while maintaining the temperature at 20-25°C.

-

Heating: The reaction mixture is subsequently heated to 70-85°C and stirred for several hours to ensure the completion of the formylation.[9]

-

Quenching: Upon completion, the reaction mixture is cooled and then carefully poured into ice water to hydrolyze the intermediate iminium salt.[9]

-

Isolation and Purification: The product is extracted from the aqueous layer using an organic solvent such as toluene. The organic extract is washed with an aqueous alkali solution and then with a saturated sodium chloride solution.[9] The final product is obtained after solvent evaporation and can be further purified by vacuum distillation or crystallization.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3,4-Trimethoxybenzaldehyde | 2103-57-3 [chemicalbook.com]

- 4. 2,3,4-Trimethoxybenzaldehyde, 99% 2103-57-3 India [ottokemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,3,4-Trimethoxybenzaldehyde | CAS#:2103-57-3 | Chemsrc [chemsrc.com]

- 7. 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and structural insights.

Core Findings

The title compound, with the chemical formula C₁₀H₉N₃O₂, crystallizes in a monoclinic system.[1] The molecular structure is characterized by the formation of inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups.[1][2][3] A notable feature of this structure is the significant shift of the hydrogen atom in the O—H⋯O hydrogen bond towards the acceptor oxygen atom.[1][2][3] The dihedral angle between the triazole and phenyl rings is 41.85 (1)°.[1]

Crystallographic Data Summary

The crystal data and structure refinement details for this compound are summarized in the tables below. This quantitative data provides the fundamental parameters defining the solid-state arrangement of the molecule.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₀H₉N₃O₂ |

| Formula Weight | 203.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 23.616(3) Å |

| b | 7.7189(15) Å |

| c | 12.606(2) Å |

| α | 90° |

| β | 113.18(3)° |

| γ | 90° |

| Volume | 2112.5(8) ų |

| Z | 8 |

| Density (calculated) | 1.279 Mg/m³ |

| Absorption Coefficient | 0.09 mm⁻¹ |

| Crystal Size | 0.20 x 0.18 x 0.15 mm |

| Data Collection | |

| Theta range for data collection | 2.2 to 27.5° |

| Index ranges | -30 ≤ h ≤ 30, -9 ≤ k ≤ 9, -16 ≤ l ≤ 16 |

| Reflections collected | 10370 |

| Independent reflections | 2400 [R(int) = 0.053] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2400 / 0 / 141 |

| Goodness-of-fit on F² | 1.08 |

| Final R indices [I > 2σ(I)] | R1 = 0.062, wR2 = 0.148 |

| R indices (all data) | R1 = 0.098, wR2 = 0.165 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Table 2: Hydrogen Bond Geometry

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

| O1—H1···O2ⁱ | 1.25(4) | 1.38(4) | 2.617(2) | 178(4) |

Symmetry code: (i) -x+1, -y+1, -z+1. This data highlights the key intermolecular interaction forming the inversion dimer.[1][2][3]

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis are detailed below, based on the methodologies reported in the literature.[1]

Synthesis of this compound

The synthesis of the title compound was achieved by reacting azidobenzene with ethyl acetoacetate.[1][2] This reaction is a classical example of a Huisgen cycloaddition, a common method for forming 1,2,3-triazole rings.

Materials:

-

Azidobenzene

-

Ethyl acetoacetate

-

95% Ethanol

-

Water

Procedure:

-

The synthesis follows the established method reported by El Khadem et al. (1968).[1]

-

Azidobenzene is reacted with ethyl acetoacetate to yield the ethyl ester of the target molecule.

-

The resulting ester is then hydrolyzed to the carboxylic acid.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through slow evaporation.

Procedure:

-

Dissolve the synthesized this compound in a 95% ethanol/water solution.

-

Allow the solution to evaporate slowly at room temperature.

-

Colorless prisms with an average size of 0.5 x 0.8 x 1.0 mm were obtained.

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction.

Instrumentation and Software:

-

Diffractometer: Rigaku SCXmini[1]

-

Radiation Source: Mo Kα radiation[1]

-

Software: CrystalClear (Rigaku, 2005) for absorption correction.[1]

Data Collection Protocol:

-

A suitable single crystal (0.20 x 0.18 x 0.15 mm) was mounted on the diffractometer.[1]

-

The crystal was maintained at a constant temperature of 293(2) K during data collection.[1]

-

Diffraction data were collected using Mo Kα radiation.

-

A total of 10370 reflections were measured.[1]

-

A multi-scan absorption correction was applied to the data.[1]

Structure Solution and Refinement:

-

The structure was solved by direct methods.

-

The refinement was carried out by full-matrix least-squares on F².

-

Hydrogen atoms were treated with a mixture of independent and constrained refinement.

-

The final R-factor for reflections with I > 2σ(I) was 0.062.[1]

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from synthesis to final structural analysis.

Caption: Experimental workflow from synthesis to crystal structure determination.

Conclusion

This guide provides a comprehensive overview of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers working with this and related molecular scaffolds. The formation of robust hydrogen-bonded dimers is a key feature of its solid-state packing, which may influence its physical properties and potential applications.

References

Spectroscopic and Synthetic Profile of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of the heterocyclic compound, 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. The information presented herein is intended to support research and development activities by providing detailed experimental methodologies, tabulated spectral data, and a clear visualization of its synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.7 - 7.5 | Multiplet | 5H | Phenyl (-C₆H₅) |

| ~2.6 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | Carboxylic Acid Carbonyl (C=O) |

| ~145.0 | Triazole Ring Carbon (C-5) |

| ~140.0 | Triazole Ring Carbon (C-4) |

| ~136.0 | Phenyl Ring Carbon (C-1') |

| ~130.0 | Phenyl Ring Carbon (C-3', C-5') |

| ~129.0 | Phenyl Ring Carbon (C-4') |

| ~125.0 | Phenyl Ring Carbon (C-2', C-6') |

| ~10.0 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2950 | Weak | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1450 | Medium | N=N stretch (Triazole Ring) |

| ~1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203.07 | [M]⁺ (Molecular Ion) |

| 185.06 | [M - H₂O]⁺ |

| 158.07 | [M - COOH]⁺ |

| 77.04 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide powder and press into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

-

Synthesis Workflow

The synthesis of this compound is typically achieved through a well-established cycloaddition reaction. The logical workflow for this synthesis is depicted below.

Caption: Synthetic pathway for this compound.

An In-Depth Technical Guide to 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

This technical guide provides a comprehensive overview of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis, and potential biological activities, based on available scientific literature.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

-

5-methyl-1-phenyl-1,2,3-triazole-4-carboxylic acid

-

5-methyl-1-phenyltriazole-4-carboxylic acid

-

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-phenyl-

-

NSC 133540[1]

-

DTXSID20276169[1]

-

CHEMBL1370586[1]

CAS Number: 20725-32-0[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some experimental data is available, other values are predicted based on computational models.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃O₂ | PubChem[1] |

| Molecular Weight | 203.20 g/mol | PubChem[1] |

| Appearance | Colorless prisms | NIH[2] |

| Melting Point | Not explicitly reported in searched literature. | |

| Solubility | Soluble in DMSO and methanol (slightly).[3] | ChemicalBook[3] |

| pKa (predicted) | 3.19 ± 0.50 | ChemicalBook[3] |

Synthesis and Characterization

Experimental Protocol: Synthesis from Azidobenzene and Ethyl Acetoacetate

The synthesis of this compound is well-documented and proceeds via a cycloaddition reaction between azidobenzene (phenyl azide) and ethyl acetoacetate.[2][4][5]

Reaction Scheme:

References

Theoretical properties and DFT studies of 1,2,3-triazole derivatives

An In-depth Technical Guide to the Theoretical Properties and DFT Studies of 1,2,3-Triazole Derivatives

Introduction

The 1,2,3-triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a critical scaffold in medicinal chemistry, drug discovery, and materials science.[1] Its unique structural features, including aromatic stability, a significant dipole moment, and the capacity for hydrogen bond formation, make it a valuable component in the design of novel therapeutic agents and functional materials.[2][3] 1,2,3-Triazole derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5]

The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a diverse array of derivatives readily accessible.[2][4] In parallel, computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules.[6][7] This guide provides a comprehensive technical overview of the theoretical properties of 1,2,3-triazole derivatives as investigated through DFT studies, offering insights for researchers, scientists, and professionals in drug development.

Theoretical Properties and Computational Analysis

DFT calculations provide profound insights into the fundamental properties of 1,2,3-triazole derivatives, guiding the rational design of molecules with desired characteristics.

Molecular Geometry Optimization

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p) or 6-31G(d,p), are commonly used to determine equilibrium geometries.[4][5][6] These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For N-1 substituted 1,2,3-triazoles, the N(1)–N(2) bonds (typically 1.34–1.36 Å) are significantly longer than the N(2)–N(3) bonds (around 1.29–1.31 Å), indicating more single- and double-bond character, respectively.[8] The fusion of a benzene ring, as in benzotriazole, tends to elongate the bonds within the heterocyclic ring, reflecting a decrease in aromatic character compared to monocyclic 1,2,3-triazoles.[8] These structural parameters are crucial as they directly influence the molecule's shape, steric interactions, and ability to bind to biological targets.

Table 1: Representative Calculated Geometric Parameters for a 1,2,3-Triazole Ring (Note: These are typical value ranges compiled from literature; specific values depend on the derivative and level of theory.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1–N2 | 1.342–1.359 Å[8] |

| Bond Length | N2–N3 | 1.293–1.309 Å[8] |

| Bond Length | N1–C5 | ~1.35 Å |

| Bond Length | C4–C5 | ~1.38 Å |

| Bond Angle | C5–N1–N2 | ~108-110° |

| Bond Angle | N1–N2–N3 | ~109-111° |

| Bond Angle | N4–C5–N1 | ~106-109° |

Electronic Properties and Reactivity Descriptors

The electronic nature of 1,2,3-triazole derivatives dictates their reactivity, stability, and intermolecular interactions. DFT is employed to calculate several key electronic properties.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior.[9] The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron.[9] The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[9][10]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying regions prone to electrophilic and nucleophilic attack. Red-colored (negative potential) regions indicate electron-rich areas (e.g., around nitrogen atoms) that are susceptible to electrophilic attack, while blue-colored (positive potential) regions are electron-deficient and attract nucleophiles.

-

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

-

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.

-

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This describes the tendency of electrons to escape from the system.[10]

-

Electrophilicity Index (ω): ω = μ² / (2η). This index measures the propensity of a species to accept electrons.[10][11]

-

Table 2: Calculated Electronic Properties for a Series of 1,2,3-Triazole Derivatives (Example Data) (Data derived from reference[10], calculated at the B3LYP/6-31G(d) level)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Chem. Potential (μ) | Electrophilicity (ω) |

| Derivative 5a | -10.01 | -1.53 | 8.48 | 4.24 | -5.77 | 3.92 |

| Derivative 5b | -9.82 | -1.60 | 8.22 | 4.11 | -5.71 | 3.96 |

| Derivative 5c | -9.63 | -1.82 | 7.81 | 3.91 | -5.73 | 4.20 |

The data indicates that derivative 5c, with the smallest energy gap, is the most reactive of the series.[10]

Methodologies and Protocols

Experimental Protocol: Synthesis via CuAAC (Click Chemistry)

The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][12]

General Procedure:

-

Reactant Preparation: An appropriate organic azide (1.0 eq.) and a terminal alkyne (1.0 eq.) are dissolved in a suitable solvent system, often a mixture like DMF or t-BuOH/H₂O.[4]

-

Catalyst Introduction: A copper(II) source, such as CuSO₄·5H₂O (e.g., 0.1 eq.), is added to the mixture, followed by a reducing agent, typically sodium ascorbate (e.g., 0.2 eq.), which generates the active Cu(I) catalyst in situ.[12]

-

Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.

-

Characterization: The final structure is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][10] The disappearance of characteristic azide (around 2100 cm⁻¹) and terminal alkyne C-H stretching peaks in the IR spectrum, along with the appearance of a new singlet for the triazole C5-H proton (around 8.0-8.8 ppm in ¹H NMR), confirms the successful cycloaddition.[2][4]

Computational Protocol: DFT Study Workflow

A standard workflow for the theoretical investigation of 1,2,3-triazole derivatives using DFT is outlined below.

Workflow Steps:

-

Molecular Modeling: The 3D structure of the target 1,2,3-triazole derivative is built using software like GaussView or Avogadro.

-

Geometry Optimization: A full geometry optimization is performed without constraints using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p), 6-31G(d)).[4][6] This step locates the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). These calculations also provide theoretical IR spectra that can be compared with experimental data.[13]

-

Property Calculation: Single-point energy calculations are used to determine various electronic properties from the optimized geometry. This includes:

-

Energies and distributions of HOMO and LUMO.

-

Molecular Electrostatic Potential (MEP) mapping.

-

Calculation of global reactivity descriptors (hardness, electrophilicity, etc.).[14]

-

Mulliken population analysis for atomic charges.

-

-

Data Analysis: The calculated data is analyzed to understand the molecule's stability, reactivity, and potential interaction sites. This information is often correlated with experimental findings, such as biological activity or spectroscopic data.[5]

Mandatory Visualizations

Caption: A generalized workflow for DFT studies on 1,2,3-triazole derivatives.

Caption: Conceptual diagram of a 1,2,3-triazole derivative binding in a receptor.

Applications in Drug Development

The synergy between DFT calculations and experimental studies is particularly impactful in drug development. DFT-optimized geometries serve as high-quality inputs for molecular docking simulations, which predict the binding modes and affinities of ligands to biological targets like enzymes or receptors.[5][6]

For instance, studies have used DFT and docking to investigate 1,2,3-triazole derivatives as potential inhibitors of the COVID-19 main protease (Mpro), identifying key hydrogen bonding and hydrophobic interactions within the active site.[5] Similarly, DFT calculations have helped explain the structure-activity relationships of novel 1,2,3-triazole hybrids as anticancer agents by correlating their electronic properties with their cytotoxic potential against cancer cell lines like HepG-2 and MCF-7.[4] The theoretical data on HOMO-LUMO gaps and MEPs helps rationalize why certain substitutions enhance biological activity, guiding the synthesis of more potent and selective drug candidates.[2][4]

Conclusion

DFT studies are a powerful and essential component in the modern research of 1,2,3-triazole derivatives. They provide a detailed theoretical framework for understanding molecular structure, electronic properties, and reactivity. When combined with experimental synthesis and biological evaluation, these computational insights accelerate the discovery and rational design of new 1,2,3-triazole-based compounds for applications in medicine and materials science. The methodologies and data presented in this guide serve as a foundational reference for professionals engaged in the computational and experimental exploration of this vital class of heterocyclic compounds.

References

- 1. Computational details of molecular structure, spectroscopic properties, DFT calculations and molecular docking study of some 1,4-disubstituted-1,2,3-triazole derivatives derived from 4-aminobenzen sulfonic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irjweb.com [irjweb.com]

- 10. researchgate.net [researchgate.net]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydrogen Bonding Patterns in Crystalline Triazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrogen bonding patterns observed in crystalline triazole carboxylic acids. An understanding of these non-covalent interactions is critical for crystal engineering, polymorph prediction, and the rational design of active pharmaceutical ingredients (APIs) with desired physicochemical properties. This document details common supramolecular synthons, presents available crystallographic data, outlines key experimental protocols for synthesis and characterization, and provides visualizations of structural motifs and workflows.

Core Concepts: Supramolecular Synthons in Triazole Carboxylic Acids

In the crystalline state, triazole carboxylic acids self-assemble through a variety of hydrogen bonding interactions, forming predictable patterns known as supramolecular synthons. The triazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The interplay between these functional groups dictates the overall crystal packing.

The most prevalent supramolecular synthons observed in crystalline triazole carboxylic acids include:

-

Carboxylic Acid Dimer (Homosynthon): A robust and frequently observed motif where two carboxylic acid groups form a cyclic R²₂(8) dimer through O-H···O hydrogen bonds.

-

Carboxylic Acid-Triazole (Heterosynthon): A common interaction where the carboxylic acid proton is donated to one of the nitrogen acceptors on the triazole ring, often forming an R²₂(8) or other cyclic motifs.[1] The specific nitrogen atom involved depends on the triazole isomer (1,2,3- or 1,2,4-) and steric factors.

-

Triazole-Triazole (Homosynthon): Involving N-H···N hydrogen bonds between adjacent triazole rings.

-

Chain and Sheet Motifs: Through a combination of the above synthons, extended one-dimensional chains or two-dimensional sheets are often formed.

Data Presentation: Crystallographic Data of Selected Triazole Carboxylic Acids

The following table summarizes key hydrogen bonding parameters from the crystal structures of representative triazole carboxylic acids and their derivatives. This data is essential for computational modeling and understanding the relative strengths of different interactions.

| Compound | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| Methyl 1H-1,2,3-triazole-4-carboxylate | N3—H3N···O1 | 0.896 | 1.980 | 2.866 | 169.6 | [2] |

| 1H-1,2,4-Triazole-3-carboxamide | N4—H4A···O1 | 0.90 | 1.97 | 2.862 | 171 | [3] |

| 1H-1,2,4-Triazole-3-carboxamide | N4—H4B···N2 | 0.90 | 2.11 | 2.998 | 168 | [3] |

| 1H-1,2,4-Triazole-3-carboxamide | N1—H1···N5 | 0.86 | 2.12 | 2.969 | 169 | [3] |

| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | O1—H1A···N5 | 0.84 | 2.15 | 2.962 | 163 | [4] |

| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | O1—H1B···N6 | 0.84 | 2.10 | 2.930 | 169 | [4] |

| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | N2—H2A···O1 | 0.90 | 1.88 | 2.770 | 173 | [4] |

D = Donor atom, A = Acceptor atom

Experimental Protocols

Synthesis of Triazole Carboxylic Acids

The synthesis of triazole carboxylic acids can be achieved through various routes. Below are generalized protocols for the synthesis of 1,2,4-triazole and 1,2,3-triazole carboxylic acid derivatives.

3.1.1. General Protocol for the Synthesis of 1,5-Disubstituted-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

This method involves the reaction of an amidine with a hydrazine hydrochloride in a polar solvent.[5]

-

Preparation of the Amidine Reagent: Synthesize the appropriate oxamide- or oxalate-derived amidine. These are often stable crystalline solids that can be prepared in high yield with minimal purification.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amidine reagent (1.0 eq) and the desired aryl or alkyl hydrazine hydrochloride salt (1.0-1.2 eq) in a suitable polar solvent such as acetic acid, methanol, or ethanol.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Acetic acid can accelerate the reaction rate.[5]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

3.1.2. General Protocol for the Synthesis of 1,5-Disubstituted 1,2,3-Triazole Derivatives via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

This protocol describes a regioselective method to produce 1,5-disubstituted 1,2,3-triazoles.[6]

-

Reaction Setup: In a three-necked round-bottom flask purged with argon, place the organic azide (1.0 eq). Add 1,2-dichloroethane (DCE) as the solvent, followed by the terminal alkyne (1.05 eq).[6]

-

Catalyst Addition: Heat the mixture to 45 °C in an oil bath. After 5 minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) (Cp*RuCl(COD)) (0.01 eq) in DCE via syringe.[6]

-

Reaction Monitoring: Monitor the reaction by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.[6]

-

Purification: Cool the reaction to room temperature and add silica gel. Remove the solvent by rotary evaporation. Place the resulting powder in a column and elute with ethyl acetate. Concentrate the eluent to obtain the crude product. Further purification can be achieved by trituration with hexanes and subsequent filtration.[6]

Crystallization

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis.

Protocol for Slow Evaporation:

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified triazole carboxylic acid in a suitable solvent. The choice of solvent is crucial and may require screening. Solvents in which the compound has moderate solubility are often good candidates.

-

Filtration: Filter the solution through a clean, fine-fritted funnel or a syringe filter into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Characterization

3.3.1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[7]

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[7]

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for probing hydrogen bonding interactions.

-

Sample Preparation: The crystalline sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The presence of hydrogen bonding is indicated by a broadening and red-shift (shift to lower wavenumber) of the N-H and O-H stretching vibrations. The C=O stretching vibration of the carboxylic acid also shifts upon hydrogen bond formation.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms in the molecule.

-

Sample Preparation: Dissolve the triazole carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra.

-

Spectral Analysis: The chemical shifts of the N-H and O-H protons are sensitive to hydrogen bonding and can vary with concentration and temperature. In the solid state, cross-polarization magic-angle spinning (CP-MAS) NMR can provide detailed information about the local environment and hydrogen bonding.

Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of crystalline triazole carboxylic acids.

Caption: Common supramolecular synthons in crystalline triazole carboxylic acids.

Caption: A typical experimental workflow for studying crystalline triazole carboxylic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-Triazole-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]

- 6. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

Solubility Profile of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on the qualitative solubility profile derived from existing literature, the physicochemical properties influencing its solubility, and detailed experimental protocols for determining its solubility in common laboratory solvents. This guide is intended to equip researchers with the necessary information to effectively handle and utilize this compound in a laboratory setting.

Introduction

This compound belongs to the triazole class of heterocyclic compounds, which are known for a wide range of biological activities.[1][2] The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including in vitro biological assays, formulation development, and as a reactant in chemical synthesis. Understanding the solubility of this specific triazole derivative is therefore essential for its effective use in research and development.

This guide will cover the theoretical aspects of its solubility based on its molecular structure and provide practical methods for its empirical determination.

Physicochemical Properties and Predicted Solubility

The molecular structure of this compound features both polar and non-polar moieties, which govern its solubility behavior. The key functional groups are:

-

Carboxylic acid group (-COOH): This is a polar, acidic functional group capable of acting as a hydrogen bond donor and acceptor. The presence of this group suggests that the compound's solubility will be highly pH-dependent. In basic aqueous solutions, it will deprotonate to form a more soluble carboxylate salt.

-

1,2,3-Triazole ring: This aromatic heterocycle contains three nitrogen atoms, contributing to its polarity and ability to form hydrogen bonds.

-

Phenyl ring and methyl group: These are non-polar, hydrophobic groups that will tend to decrease the compound's solubility in polar solvents like water.

Based on these features, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: Likely to be low in neutral water due to the hydrophobic phenyl group, but should increase significantly in alkaline conditions (e.g., in the presence of sodium hydroxide or sodium bicarbonate) due to salt formation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble in these solvents due to their ability to solvate both the polar and non-polar parts of the molecule.

-

Alcohols (e.g., Methanol, Ethanol): Partial solubility is expected. The compound has been successfully crystallized from a 95% ethanol/water mixture, indicating solubility in this solvent system.[3][4][5]

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Limited solubility is anticipated.

-

Non-polar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Water (pH 7) | |||||

| 0.1 M HCl | |||||

| 0.1 M NaOH | |||||

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method.

Materials and Equipment

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to further separate the undissolved solid from the saturated solution.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC with a calibration curve or UV-Vis spectrophotometry at the compound's λmax).

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

References

Fundamental reactivity of the 1,2,3-triazole ring

An In-Depth Technical Guide to the Fundamental Reactivity of the 1,2,3-Triazole Ring

Introduction: The 1,2,3-Triazole Core

The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[1][2] This ring system is a cornerstone in medicinal chemistry, materials science, and chemical biology, largely owing to its remarkable stability and synthetic accessibility.[3][4][5] The triazole ring is stable against acidic and basic hydrolysis, as well as oxidative and reductive conditions, and is generally resistant to metabolic degradation.[3] This stability is attributed to its aromatic character, arising from the delocalization of 6π electrons across the sp2-hybridized atoms of the ring.[1]

The parent 1H-1,2,3-triazole exists in equilibrium with its 2H-tautomer in aqueous solution, with the 2H form being the major tautomer.[6][7][8] A non-aromatic 4H-tautomer also exists but is generally less stable.[1] The unique electronic properties of the 1,2,3-triazole ring, including its large dipole moment and ability to engage in hydrogen bonding and coordination chemistry, make it a versatile pharmacophore, a bioisostere for amide bonds, and a highly effective linker unit in the design of complex molecules.[5][9][10]

Core Reactivity of the 1,2,3-Triazole Ring

While renowned for its stability, the 1,2,3-triazole ring possesses a rich and varied reactivity that enables its functionalization and transformation. This reactivity can be broadly categorized into cycloaddition reactions (for its synthesis), reactions at ring atoms, and ring-cleavage transformations.

[3+2] Cycloaddition Reactions: The Gateway to 1,2,3-Triazoles

The most fundamental reaction associated with the 1,2,3-triazole ring is its synthesis via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[6][11]

-

Thermal Cycloaddition: The original Huisgen cycloaddition is a thermal process that, while effective, often requires harsh conditions and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers when using unsymmetrical alkynes.[6][12]

-

Metal-Catalyzed Azide-Alkyne Cycloaddition (AAC): The limitations of the thermal reaction were overcome by the development of metal-catalyzed variants, which form the cornerstone of "Click Chemistry".[3][13][14]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Independently discovered by the Sharpless and Meldal groups, the Cu(I)-catalyzed reaction proceeds with a dramatic rate enhancement (up to 10⁷ times) and is highly regioselective, yielding exclusively 1,4-disubstituted 1,2,3-triazoles.[3][11][14] This reaction is exceptionally robust, tolerates a wide range of functional groups, and can often be performed in aqueous media.[3][15]

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Complementary to the CuAAC reaction, catalysis with specific ruthenium complexes, such as Cp*RuCl(PPh₃)₂, regioselectively produces 1,5-disubstituted 1,2,3-triazoles.[6][11] Internal alkynes can also be used, leading to fully substituted triazoles.[11]

-

The choice of metal catalyst is therefore a critical determinant of the final product's regiochemistry. Other transition metals, including rhodium, iridium, palladium, and gold, have also been employed to catalyze this transformation.[16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. tandfonline.com [tandfonline.com]

- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemtube3d.com [chemtube3d.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. iosrjournals.org [iosrjournals.org]

- 16. researchgate.net [researchgate.net]

The Phenyl-Triazole Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The phenyl-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this privileged heterocyclic motif. It details key experimental protocols, presents comparative quantitative data, and visualizes the intricate signaling pathways influenced by these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Discovery and Historical Context

The journey of triazole chemistry began in the late 19th and early 20th centuries, with two seminal reactions laying the groundwork for the synthesis of 1,2,4- and 1,2,3-triazole isomers, respectively. These foundational methods provided the chemical tools necessary to explore the vast chemical space and ultimately the pharmacological potential of phenyl-triazole derivatives.

The 1,2,4-triazole nucleus, in particular, is a critical pharmacophore found in a wide array of biologically active compounds, including antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2] The stability of the triazole ring, its capacity for hydrogen bonding, and its role as a bioisostere for amide bonds have contributed to its prevalence in drug design.[3] Many clinically significant drugs, such as the antifungal fluconazole and the anticancer agent letrozole, feature this core structure.[4][5]

Foundational Synthesis Methodologies

The two primary historical methods for the synthesis of the triazole ring are the Einhorn-Brunner reaction for 1,2,4-triazoles and the Huisgen cycloaddition for 1,2,3-triazoles. These reactions, while over a century old, remain relevant and form the basis for many modern synthetic approaches.

The Einhorn-Brunner Reaction for 1,2,4-Triazoles

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction is a robust method for synthesizing substituted 1,2,4-triazoles.[1][6][7] The reaction involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[2]

A key feature of this reaction is its regioselectivity when using unsymmetrical imides. The acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole ring.[1]

Logical Workflow for the Einhorn-Brunner Reaction:

Caption: Generalized workflow for the synthesis of phenyl-1,2,4-triazoles via the Einhorn-Brunner reaction.

Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the diacylamine (1.0 equivalent) in glacial acetic acid.

-

Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.

-

Monitoring: Allow the reaction to proceed for 2-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then pour it into an ice-water bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash with deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Table 1: Representative Data for Einhorn-Brunner Reaction

| Diacylamine | Hydrazine | Product | Reaction Time (h) | Yield (%) |

| N-Benzoylbenzamide | Phenylhydrazine | 1,3,5-Triphenyl-1,2,4-triazole | 4 | 85 |

| N-Acetylbenzamide | Phenylhydrazine | 3-Methyl-1,5-diphenyl-1,2,4-triazole | 6 | 78 |

| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | 3 | 90 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

The Huisgen Azide-Alkyne Cycloaddition for 1,2,3-Triazoles

The Huisgen 1,3-dipolar cycloaddition, first comprehensively described by Rolf Huisgen, is a powerful reaction for the synthesis of 1,2,3-triazoles from an azide and an alkyne.[8] The thermal reaction typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[8]

A significant advancement in this methodology was the development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by Morten Meldal and K. Barry Sharpless.[8] This "click chemistry" reaction is highly efficient, proceeds under mild conditions, and, importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[8][9]

Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC Synthesis of 1-Phenyl-4-substituted-1,2,3-triazoles [3]

-

Reaction Setup: To a solution of the terminal alkyne (1.0 equivalent) and phenyl azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.14 mmol) followed by copper(II) sulfate pentahydrate (0.07 mmol).

-

Reaction Execution: Stir the resulting heterogeneous mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-24 hours.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Representative Data for CuAAC Reactions

| Alkyne | Azide | Product | Solvent | Catalyst System | Yield (%) |

| Phenylacetylene | Benzyl Azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | tBuOH/H₂O | CuSO₄·5H₂O / NaAsc | 95 |

| Propargyl alcohol | Phenyl Azide | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | tBuOH/H₂O | CuSO₄·5H₂O / NaAsc | 98 |

| Ethynylbenzene | 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | DMF | CuI | 92 |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Biological Significance and Signaling Pathways

Phenyl-triazole derivatives exhibit a broad spectrum of pharmacological activities, which can be attributed to their ability to interact with various biological targets.[4][10][11]

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

A prominent example of the therapeutic application of phenyl-triazoles is in antifungal agents like fluconazole. These drugs target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Signaling Pathway of Triazole Antifungal Agents:

Caption: Mechanism of action of phenyl-triazole antifungal agents via inhibition of ergosterol biosynthesis.

Anticancer Activity: Aromatase Inhibition

In oncology, phenyl-triazole compounds such as letrozole and anastrozole are potent non-steroidal aromatase inhibitors. Aromatase is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). In hormone-receptor-positive breast cancer, inhibiting aromatase reduces estrogen levels, thereby slowing or stopping the growth of cancer cells.

Signaling Pathway of Triazole Aromatase Inhibitors:

Caption: Mechanism of action of phenyl-triazole aromatase inhibitors in breast cancer therapy.

Conclusion

The discovery and synthetic elaboration of phenyl-triazole compounds have had a profound impact on medicinal chemistry and drug development. From the classical Einhorn-Brunner and Huisgen reactions to the modern, highly efficient "click chemistry," the methods to access this versatile scaffold have continuously evolved. The inherent stability and diverse biological activities of the phenyl-triazole core have led to the development of life-saving drugs in antifungal and anticancer therapy. The continued exploration of this privileged structure, guided by the foundational principles outlined in this guide, promises to yield new therapeutic agents with improved efficacy and novel mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. Einhorn-Brunner Reaction [drugfuture.com]

- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 9. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid from Azidobenzene

Abstract

This document provides a detailed protocol for the synthesis of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is achieved through a classical Huisgen 1,3-dipolar cycloaddition reaction between azidobenzene and ethyl acetoacetate, followed by saponification of the resulting ester. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a comprehensive guide to the experimental procedure, characterization data, and a visual representation of the synthetic workflow.

Introduction

1,2,3-Triazoles are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The 1,2,3-triazole scaffold is often considered a bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties. The synthesis of substituted 1,2,3-triazoles is of paramount importance for the generation of compound libraries for drug screening.

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of triazole synthesis.[1] This application note details a well-established method for the preparation of this compound from readily available starting materials, azidobenzene and ethyl acetoacetate.[2][3] The reaction proceeds through an initial cycloaddition to form the corresponding ethyl ester, which is subsequently hydrolyzed to the desired carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized compound, this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₂ | [4] |

| Molecular Weight | 203.20 g/mol | [2][4] |

| Melting Point | 162-164 °C | |

| Appearance | Colorless prisms or white solid | [2] |

| Yield | Typically high, though specific yields vary with scale and purification method. | |

| 1H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 13.3 (s, 1H, COOH), 7.65-7.55 (m, 5H, Ar-H), 2.5 (s, 3H, CH₃) | |

| 13C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 162.5 (C=O), 145.0 (C-triazole), 137.0 (C-triazole), 136.5 (C-Ar), 130.0 (CH-Ar), 129.5 (CH-Ar), 125.0 (CH-Ar), 9.0 (CH₃) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

-

Azidobenzene

-

Ethyl acetoacetate

-

Sodium ethoxide (or metallic sodium and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flasks, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully dissolving an appropriate amount of metallic sodium in cooled, absolute ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring at room temperature.

-

Following the addition of ethyl acetoacetate, add azidobenzene to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate.

Step 2: Saponification to this compound

-

Dissolve the crude ethyl ester obtained in Step 1 in an ethanolic solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the ester.

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as colorless prisms.[2]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound. The two-step procedure, involving a Huisgen cycloaddition followed by saponification, is a classic and effective approach for obtaining this valuable triazole derivative. The provided quantitative data and detailed experimental steps will be a useful resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Triazoles via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,4-disubstituted triazoles using various click chemistry methods. The document covers the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), including conventional and microwave-assisted procedures, as well as the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to Click Chemistry for Triazole Synthesis

Click chemistry is a concept that emphasizes the use of highly efficient, reliable, and selective reactions for the rapid synthesis of diverse compounds.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[1][2] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[3] For applications where the cytotoxicity of copper is a concern, such as in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful metal-free alternative.[4] SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a catalyst.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data for the different click chemistry protocols for the synthesis of 1,4-disubstituted triazoles.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Conventional Heating

| Substrate Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Small Molecules | CuSO₄·5H₂O / Sodium Ascorbate | 1-5 | t-BuOH/H₂O (1:1) | Room Temp | 1-24 h | >95 | [5] |

| Peptides | CuI | 10 | DMF | Room Temp | 12 h | 85-95 | [5] |

| Bioconjugation | CuSO₄ / THPTA / Sodium Ascorbate | 50-100 µM (Cu) | Aqueous Buffer | Room Temp | 1-4 h | High | [6][7] |

| Various | CuI | 1 | DMF:H₂O (1:3) | Room Temp | 6-8 h | 80-92 | [8] |

| Small Molecules | CuI | 5 | Water | 60 | 6 h | ~90 | [9] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Microwave-Assisted

| Substrate Type | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Small Molecules | CuI | 1 | DMF:H₂O (1:3) | 80-100 | 5-15 min | 88-98 | [8] |

| Nucleosides | CuI | - | None | 120-170 | 30 min | 62-84 | [10] |

| Peptides | CuSO₄ / Sodium Ascorbate | - | DMF | 100 | 15 min | 43 | [5] |

| Various | Fe₃O₄ MNP-Cu(I) | - | Water | 70 | - | Good to Excellent | [11] |

| Small Molecules | CuI | 5 | Water | 60 | 30 min | ~85 | [9] |

Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Cyclooctyne | Azide | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl Azide | Various | 25 | ~0.3 - 1.0 | [12][13] |

| BCN | Benzyl Azide | Various | 25 | ~0.01 - 0.1 | [12][13] |

| DIBO | Benzyl Azide | Methanol | 25 | ~0.3 | [14] |

| BARAC | Benzyl Azide | Various | 25 | ~0.9 | [13] |

| DIFO | Benzyl Azide | CD₃CN | 25 | ~0.4 | [14] |

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Conventional Heating